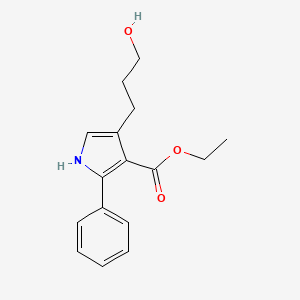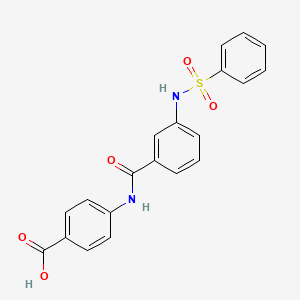
Glycyl-L-valyl-L-alanyl-L-prolyl-L-alanyl-L-leucyl-L-prolylglycyl-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-valyl-L-alanyl-L-prolyl-L-alanyl-L-leucyl-L-prolylglycyl-L-glutamine is a peptide compound composed of nine amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-valyl-L-alanyl-L-prolyl-L-alanyl-L-leucyl-L-prolylglycyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-valyl-L-alanyl-L-prolyl-L-alanyl-L-leucyl-L-prolylglycyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine.
Reduction: Reduction reactions can reverse oxidative modifications or reduce disulfide bonds.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or pepsin.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues or peptide fragments.
Reduction: Reduced forms of oxidized peptides or disulfide bond cleavage products.
Scientific Research Applications
Glycyl-L-valyl-L-alanyl-L-prolyl-L-alanyl-L-leucyl-L-prolylglycyl-L-glutamine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mechanism of Action
The mechanism of action of Glycyl-L-valyl-L-alanyl-L-prolyl-L-alanyl-L-leucyl-L-prolylglycyl-L-glutamine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as:
Receptors: Binding to cell surface receptors to trigger signaling pathways.
Enzymes: Inhibiting or activating enzymes involved in metabolic processes.
Membranes: Disrupting cell membranes to exert antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-alanyl-L-valyl-L-valyl-L-prolyl-L-asparagine: Another peptide with a similar structure but different amino acid sequence.
L-alanyl-L-glutamine: A dipeptide with applications in medical and nutritional fields.
Uniqueness
Glycyl-L-valyl-L-alanyl-L-prolyl-L-alanyl-L-leucyl-L-prolylglycyl-L-glutamine is unique due to its specific sequence of amino acids, which can confer distinct biological activities and properties compared to other peptides.
Properties
CAS No. |
646061-73-6 |
|---|---|
Molecular Formula |
C36H60N10O11 |
Molecular Weight |
808.9 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H60N10O11/c1-18(2)15-23(35(55)46-14-7-9-24(46)31(51)39-17-28(49)42-22(36(56)57)11-12-26(38)47)43-30(50)20(5)40-32(52)25-10-8-13-45(25)34(54)21(6)41-33(53)29(19(3)4)44-27(48)16-37/h18-25,29H,7-17,37H2,1-6H3,(H2,38,47)(H,39,51)(H,40,52)(H,41,53)(H,42,49)(H,43,50)(H,44,48)(H,56,57)/t20-,21-,22-,23-,24-,25-,29-/m0/s1 |
InChI Key |
UHDHIWMRSXJKDG-PJISZCNBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C(C)C)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B12597620.png)
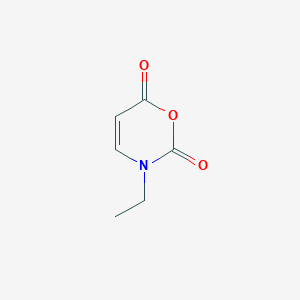

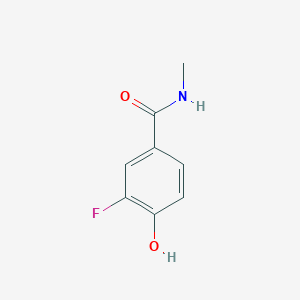
![N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide](/img/structure/B12597637.png)

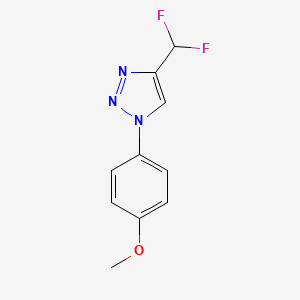
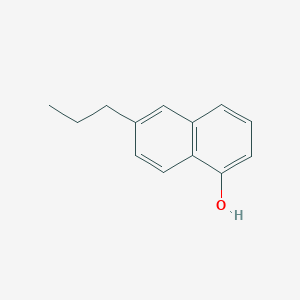
![[(1,3,5-Tri-tert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12597663.png)

![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)-](/img/structure/B12597680.png)
